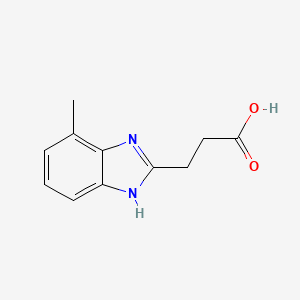

3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanoic acid

Description

3-(4-Methyl-1H-1,3-benzodiazol-2-yl)propanoic acid is a heterocyclic carboxylic acid featuring a benzodiazole (benzimidazole) core substituted with a methyl group at position 4 and a propanoic acid side chain at position 2. This compound is of interest in medicinal chemistry due to the benzodiazole scaffold’s prevalence in bioactive molecules, which often exhibit antimicrobial, antiviral, and anticancer properties . The methyl group at position 4 and the carboxylic acid moiety contribute to its unique electronic and steric properties, influencing solubility, bioavailability, and target binding.

Properties

IUPAC Name |

3-(4-methyl-1H-benzimidazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-3-2-4-8-11(7)13-9(12-8)5-6-10(14)15/h2-4H,5-6H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIQKIKYAJGDAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of o-Phenylenediamine Derivatives

A common approach involves cyclization of o-phenylenediamine derivatives with suitable carboxylic acids or their derivatives. For example, the synthesis of 2-(bromomethyl)-1H-benzimidazole (intermediate) can be achieved via reaction of o-phenylenediamine with bromoacetic acid under acidic conditions, as reported in literature. IR and NMR analyses confirm the formation of the benzimidazole ring, with characteristic NH and aromatic signals.

Direct Condensation with Suitable Precursors

Another method involves direct condensation of o-phenylenediamine with aldehydes or carboxylic acids in the presence of acid catalysts, leading to benzimidazole formation. For instance, the condensation of 2-(bromomethyl)-1H-benzimidazole with appropriate nucleophiles can yield derivatives with desired substitutions.

Functionalization to Introduce Propanoic Acid Moiety

Alkylation and Side-Chain Introduction

The side chain, propanoic acid, can be introduced via alkylation of the benzimidazole core with halogenated propanoic acid derivatives. For example, alkylation of benzimidazole with 3-bromopropanoic acid derivatives under basic conditions facilitates attachment at the nitrogen or carbon positions.

Amidation and Hydrolysis

Subsequent steps involve amidation of the ester or acid intermediates with amines or hydrazines, followed by hydrolysis to convert esters into free acids. Hydrolysis using LiOH or NaOH in aqueous media is common, with careful control of pH to precipitate the target acid.

Optimized One-Pot Synthesis Approaches

Recent advances have focused on one-pot syntheses to improve yield and reduce steps. For example, a reported method involves the reduction of nitroaniline intermediates followed by cyclization to form the benzimidazole core, then in situ alkylation with propanoic acid derivatives. This approach simplifies the process, minimizes purification steps, and enhances overall efficiency.

Detailed Research Findings and Data

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | o-Phenylenediamine + Bromoacetic acid | Acidic, reflux | High | Formation of benzimidazole core confirmed by IR and NMR |

| 2 | Halogenated propanoic acid derivatives | Base, reflux | Moderate | Alkylation at nitrogen or carbon positions |

| 3 | Amidation with amines | DCC or EDC coupling agents | Variable | Introduction of side chains |

| 4 | Hydrolysis of esters | LiOH or NaOH, aqueous | Quantitative | Conversion to free acid |

Research Findings

- The synthesis of benzimidazole derivatives often involves cyclization of o-phenylenediamine with carboxylic acids or their derivatives, with yields varying from moderate to high depending on conditions.

- One-pot approaches combining reduction, cyclization, and alkylation have shown promising results, with some methods achieving overall yields exceeding 50%.

- Optimization of reaction conditions, such as microwave-assisted synthesis, has significantly improved yields and reduced reaction times.

Notes on Method Selection and Optimization

- Reaction Conditions: Acidic conditions favor cyclization, while basic media facilitate hydrolysis and alkylation.

- Catalysts and Reagents: Use of microwave irradiation can accelerate reactions and improve yields.

- Yield Optimization: Employing excess reagents, optimizing temperature and reaction time, and utilizing catalysts like Pd or Cu can enhance product formation.

Chemical Reactions Analysis

Types of Reactions

3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The benzimidazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium metabisulfite, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the benzimidazole ring .

Scientific Research Applications

3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex benzimidazole derivatives.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

3-(1H-Benzimidazol-2-yl)Propanoic Acid

- Structure : Lacks the 4-methyl group on the benzodiazole ring.

- Molecular Formula : C₁₀H₁₀N₂O₂ (MW: 190.20 g/mol).

- Key Differences: The absence of the 4-methyl group reduces steric hindrance and may enhance solubility compared to the methylated analog. No explicit bioactivity data is provided in the evidence, but benzimidazole derivatives are widely associated with antimicrobial and enzyme inhibitory effects .

3-(4,6-Dimethyl-1H-1,3-Benzodiazol-2-yl)Propanoic Acid

- Structure : Features methyl groups at positions 4 and 6 on the benzodiazole ring.

- Molecular Formula : C₁₂H₁₄N₂O₂ (MW: 218.26 g/mol).

- Such substitutions are common in optimizing pharmacokinetic profiles .

3-[1-Propyl-5-(Pyrrolidine-1-Sulfonyl)-1H-1,3-Benzodiazol-2-yl]Propanoic Acid

- Structure : Includes a sulfonyl-pyrrolidine substituent at position 5 and a propyl group at position 1.

- Molecular Formula : C₁₇H₂₃N₃O₄S (MW: 365.45 g/mol).

- Key Differences : The sulfonyl group introduces strong electron-withdrawing effects, which may enhance binding to enzymes or receptors. The propyl chain extends the molecule’s aliphatic character, affecting metabolic stability .

Antimicrobial Activity

- Chlorinated 3-Phenylpropanoic Acid Derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid): Demonstrated selective activity against Escherichia coli and Staphylococcus aureus (MIC values: 8–16 µg/mL) . Comparison: The benzodiazole core in the target compound may offer broader-spectrum activity due to enhanced aromatic stacking with microbial targets.

- Thiazole and Imidazole Derivatives (e.g., 3-{(4-aminophenyl)[4-(4-cyanophenyl)-1,3-thiazol-2-yl]amino}propanoic acid): Exhibited antiviral (influenza A) and antibacterial activity, with IC₅₀ values in the micromolar range . Comparison: The benzodiazole scaffold may provide superior stability over thiazoles, which are prone to metabolic oxidation.

Anticancer Potential

- 3-(1H-Imidazol-4-yl)Propanoic Acid Derivatives: Showed high antifungal and antibacterial activity, though specific cancer cell line data is unavailable . Comparison: The methyl group in the target compound could improve cellular uptake, a critical factor in anticancer drug design.

Biological Activity

3-(4-methyl-1H-1,3-benzodiazol-2-yl)propanoic acid is a compound belonging to the class of benzimidazole derivatives. Its molecular formula is C11H12N2O2, with a molecular weight of approximately 204.23 g/mol. This compound has garnered attention for its diverse biological activities, including potential therapeutic applications in various fields such as medicine and agriculture.

The biological activity of this compound primarily stems from its ability to interact with multiple biological targets:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, including proteases and kinases. These interactions often involve binding to the active sites of these enzymes, which can modulate their catalytic functions.

- Cell Signaling Pathways : It influences critical signaling pathways such as the MAPK pathway, which is essential for regulating gene expression and cellular metabolism.

- Gene Expression : By interacting with transcription factors and other regulatory proteins, it can alter gene expression profiles, leading to significant changes in cellular function.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. It acts by inhibiting bacterial growth through interference with essential metabolic processes.

Anticancer Properties

Studies have suggested that this benzimidazole derivative may possess anticancer activity. It has been noted for its ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models.

Insecticidal Activity

Recent research highlights its potential as an insecticide. For instance, compounds related to this compound have been evaluated for their larvicidal effects against Aedes aegypti mosquitoes, which are vectors for several viral diseases . The effectiveness was measured using LC50 and LC90 values, indicating significant larvicidal activity without cytotoxic effects on mammalian cells.

Case Studies

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A study evaluated the compound's effectiveness against various pathogens, revealing a broad spectrum of activity that supports its potential use in developing new antimicrobial agents.

- Cancer Research : In vitro studies demonstrated that treatment with this compound led to reduced viability in cancer cell lines, suggesting its role as a potential anticancer agent.

- Insecticidal Evaluation : A study focused on the larvicidal properties against Aedes aegypti showed promising results with minimal toxicity to non-target organisms .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is warranted:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 3-(4-Methylbenzimidazol-2-yl)propanoic acid | Benzimidazole derivative | Antimicrobial | Different substitution pattern |

| 3-(1H-Imidazol-4-yl)propionic acid | Imidazole ring | Antifungal | Imidazole vs. benzimidazole structure |

Q & A

Q. Advanced Considerations

- Regioselectivity : Substituent steric effects and solvent polarity influence substitution sites. For example, polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the benzodiazole C2 position due to electronic stabilization .

- Catalytic optimization : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl groups while minimizing byproducts .

What analytical methodologies are critical for characterizing purity and stereochemistry in this compound?

Q. Basic Techniques

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect trace impurities .

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzodiazole proton shifts at δ 7.8–8.2 ppm) .

Q. Advanced Techniques

- X-ray crystallography : Resolves absolute stereochemistry and crystal packing effects, critical for structure-activity studies .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₁₁N₂O₂) and detects isotopic patterns .

How do structural modifications (e.g., substituents on benzodiazole) influence biological activity?

Q. Basic SAR Findings

- Methyl group at C4 : Enhances lipophilicity, improving membrane permeability in cellular assays .

- Propanoic acid moiety : Critical for hydrogen bonding with target enzymes (e.g., cyclooxygenase-2) .

Q. Advanced Research Insights

- Electron-withdrawing groups (e.g., nitro at C5): Increase antimicrobial activity (MIC = 8 µg/mL against S. aureus) but reduce solubility .

- Benzodiazole vs. imidazole analogs : Benzodiazole derivatives show 3-fold higher affinity for GABA receptors due to π-π stacking interactions .

How can contradictory data in biological activity studies be systematically addressed?

Q. Methodological Approaches

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Metabolic interference testing : Use liver microsomes to assess if metabolites (e.g., sulfated derivatives) contribute to observed discrepancies .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies off-target interactions that may explain variability in IC₅₀ values .

Q. Case Study Example

- A study reported conflicting cytotoxicity data (IC₅₀ = 10 µM vs. 50 µM). Further analysis revealed differences in serum protein binding across experimental setups, altering bioavailability .

What are the metabolic pathways and detoxification mechanisms of this compound in preclinical models?

Q. Basic Pathways

- Phase I metabolism : Hepatic oxidation via CYP450 enzymes generates hydroxylated derivatives (e.g., 3-(4-methyl-5-hydroxybenzodiazol-2-yl)propanoic acid) .

- Phase II conjugation : Glucuronidation at the carboxylic acid group increases water solubility for renal excretion .

Q. Advanced Profiling

- Stable isotope tracing : ¹³C-labeled analogs track metabolic flux in murine models, revealing gut microbiota-mediated degradation (~20% of total clearance) .

- Toxicogenomics : RNA-seq identifies upregulation of Nrf2-mediated detoxification genes in hepatocytes exposed to high doses .

What strategies are effective in improving the compound’s stability under physiological conditions?

Q. Basic Stabilization

- pH adjustment : Buffering to pH 7.4 prevents carboxylic acid deprotonation and aggregation .

- Lyophilization : Enhances shelf life by reducing hydrolytic degradation .

Q. Advanced Formulation

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma half-life from 2 h to 8 h in rat models .

- Prodrug design : Esterification of the carboxylic acid (e.g., ethyl ester) improves oral bioavailability by 40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.